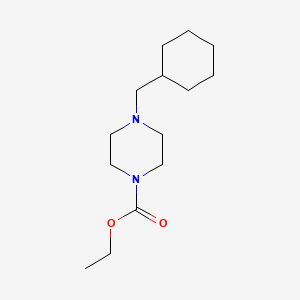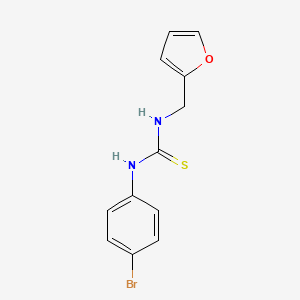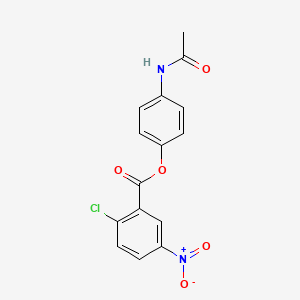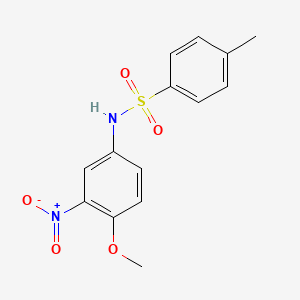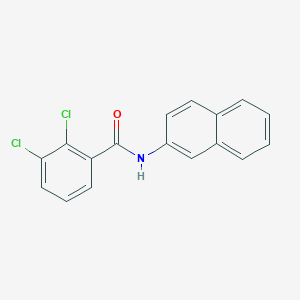![molecular formula C16H12N4OS B5704459 N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide](/img/structure/B5704459.png)
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide, also known as CP-690,550, is a small molecule drug that is currently being studied for its potential use in the treatment of autoimmune diseases such as rheumatoid arthritis and psoriasis.
Mechanism of Action
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide is a selective inhibitor of JAK3, which is primarily expressed in immune cells. By inhibiting JAK3, N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide blocks the signaling pathways of cytokines such as interleukin-2 (IL-2), IL-4, IL-7, IL-9, IL-15, and IL-21, which are involved in the activation and proliferation of immune cells. This results in the suppression of the immune response and the reduction of inflammation.
Biochemical and Physiological Effects
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has been shown to reduce inflammation and improve disease activity in animal models of autoimmune diseases. In clinical trials, N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has been shown to be effective in the treatment of rheumatoid arthritis and psoriasis. N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has also been shown to have a favorable safety profile, with the most common adverse events being infections and gastrointestinal disorders.
Advantages and Limitations for Lab Experiments
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has several advantages for lab experiments. It is a small molecule drug that can be easily synthesized and modified. It has a selective mechanism of action that targets immune cells, which makes it a promising candidate for the treatment of autoimmune diseases. However, N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide also has some limitations for lab experiments. It has a low solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its efficacy.
Future Directions
There are several future directions for the study of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide. One area of research is the development of new formulations that can improve the solubility and bioavailability of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide. Another area of research is the identification of biomarkers that can predict the response to N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide in patients with autoimmune diseases. Additionally, there is a need for further studies to evaluate the long-term safety and efficacy of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide in different patient populations. Finally, N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide may have potential applications in other autoimmune diseases beyond rheumatoid arthritis and psoriasis, which warrant further investigation.
Synthesis Methods
The synthesis of N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide involves the reaction of 5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-amine with ethyl cyanoacetate in the presence of a base to form the intermediate product, which is then treated with acetic anhydride to yield N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide. The overall yield of the synthesis is approximately 30%.
Scientific Research Applications
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has been extensively studied for its potential use in the treatment of autoimmune diseases. In preclinical studies, N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has been shown to inhibit the activity of Janus kinases (JAKs), which are involved in the signaling pathways of various cytokines that play a role in the pathogenesis of autoimmune diseases. N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide has also been shown to reduce inflammation and improve disease activity in animal models of autoimmune diseases.
properties
IUPAC Name |
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4OS/c1-9-12(8-17)22-16-13(9)15(18-10(2)21)19-14(20-16)11-6-4-3-5-7-11/h3-7H,1-2H3,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAJRISIVNJBTPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC(=NC(=C12)NC(=O)C)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-cyano-5-methyl-2-phenylthieno[2,3-d]pyrimidin-4-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[(4-chlorophenyl)amino]carbonothioyl}-1-naphthamide](/img/structure/B5704385.png)
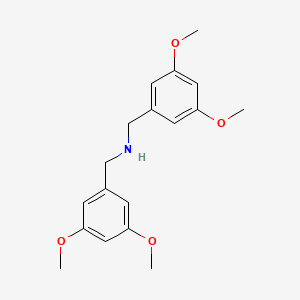
![2-methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]propanamide](/img/structure/B5704394.png)
![1-[(2,4-dimethylphenoxy)acetyl]indoline](/img/structure/B5704406.png)
![2-chloro-N-{2-[(trifluoromethyl)thio]phenyl}benzamide](/img/structure/B5704407.png)
![N-[3-chloro-2-(4-morpholinyl)phenyl]-2-fluorobenzamide](/img/structure/B5704419.png)
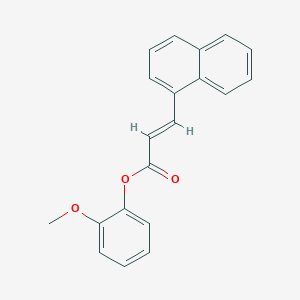
![5-({[(4-methylphenyl)thio]acetyl}amino)isophthalic acid](/img/structure/B5704431.png)
![N-(tert-butyl)-3-[4-(4-morpholinylsulfonyl)phenyl]propanamide](/img/structure/B5704437.png)
